4-butyl-3-methylphthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butyl-3-methylphthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-4-5-9-6-7-10(12(14)15)11(8(9)2)13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRWTZTUXIOXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Butyl 3 Methylphthalic Acid
Retrosynthetic Analysis and Strategic Disconnections for 4-butyl-3-methylphthalic Acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.
The most apparent disconnections are the carbon-carbon bonds between the aromatic ring and the two carboxyl groups, and the bonds to the alkyl substituents. A primary retrosynthetic strategy would involve the oxidation of a precursor molecule, specifically a substituted o-xylene (B151617) derivative. This leads to the following key precursor:
Precursor A: 1-butyl-2,3-dimethyl-benzene
This precursor already contains the required carbon skeleton. The final step would be a powerful oxidation reaction to convert the two methyl groups into carboxylic acids.
An alternative strategy involves building the substitution pattern on a pre-existing phthalic acid or benzoic acid core. This might involve:
Friedel-Crafts Alkylation: Disconnecting the butyl group suggests a Friedel-Crafts reaction with 3-methylphthalic anhydride (B1165640) or a derivative. However, controlling regioselectivity in such reactions can be challenging.
Coupling Reactions: A different approach would disconnect the butyl group, envisioning its introduction via a cross-coupling reaction on a halogenated methylphthalic acid precursor.
Diels-Alder Reaction: A more complex, yet powerful approach would be to construct the substituted benzene (B151609) ring itself via a Diels-Alder cycloaddition, followed by aromatization.
The most straightforward and plausible route for laboratory synthesis would likely begin with a precursor that can be selectively oxidized.
Conventional Synthesis Routes to Phthalic Acid Derivatives
Conventional methods provide a reliable, albeit often lengthy, toolkit for the synthesis of phthalic acid derivatives. These routes rely on well-understood, stepwise transformations.
The synthesis of substituted phthalic acids often involves a sequence of reactions to build the desired substitution pattern before the final oxidation step. A general pathway can be outlined:
Introduction of Substituents: Starting with a simple aromatic compound, functional groups are introduced sequentially. This can involve reactions like Friedel-Crafts alkylation or acylation, nitration, and halogenation.
Oxidation: The key step is the oxidation of two adjacent alkyl groups on the benzene ring to form the dicarboxylic acid. A common and potent oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) under alkaline conditions. The oxidation of o-xylene and its derivatives to phthalic anhydride is a cornerstone of industrial chemistry, typically employing vanadium-based catalysts like V₂O₅/TiO₂ in the gas phase. rsc.org
Hydrolysis/Purification: If the oxidation yields a phthalic anhydride, a subsequent hydrolysis step is required to obtain the phthalic acid.
Reaction optimization is critical at each stage. For instance, in the oxidation of substituted xylenes, controlling the reaction temperature is crucial; excessively high temperatures can lead to unwanted side reactions or decomposition, while low temperatures may result in incomplete conversion. worldscientific.com The choice of catalyst and its concentration are also vital parameters to optimize for maximizing yield. researchgate.net
The selection of the starting material is arguably the most critical decision in the synthesis plan. The ideal precursor should be readily available and allow for the regioselective introduction of the remaining substituents. For this compound, several potential precursors could be considered.
One versatile approach starts with phthalimide, which can undergo transformations like nitration to introduce a functional group that can be further modified. researchgate.net Another strategy involves using substituted benzoic acids, such as 3-hydroxy-4-methylbenzoic acid, as a foundation upon which the rest of the molecule is constructed. cdnsciencepub.com
A highly logical precursor would be a substituted toluene (B28343) or o-xylene. For example, the synthesis could commence from 3,4-dimethylaniline. A Sandmeyer reaction could be used to introduce a butyl group, followed by oxidation of the methyl groups. Alternatively, starting with a brominated methylbenzoic acid allows for the introduction of the butyl group via organometallic coupling reactions before a final oxidation step.
The table below summarizes potential precursor strategies.
| Precursor Type | Example Compound | Key Transformation(s) |
| Substituted o-Xylene | 1-butyl-2,3-dimethyl-benzene | Oxidation of two methyl groups |
| Substituted Toluene | 3-Butyl-4-methyltoluene | Introduction of a second methyl/carboxyl precursor, then oxidation |
| Phthalimide Derivative | 3-Methylphthalimide | Introduction of butyl group via Friedel-Crafts or other C-H functionalization |
| Substituted Benzoic Acid | 4-Bromo-3-methylbenzoic acid | Introduction of butyl group via coupling, then oxidation of a precursor methyl group |
This table presents hypothetical but chemically sound precursor strategies for the synthesis of this compound based on established chemical principles.
Once this compound is synthesized, it can be converted to its corresponding esters. The most common method is the Fischer-Speier esterification. pearson.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The reaction is an equilibrium process, as shown below: R(COOH)₂ + 2 R'OH ⇌ R(COOR')₂ + 2 H₂O
To drive the reaction toward the ester product, the water generated is typically removed, often by azeotropic distillation. masterorganicchemistry.com The reaction can also be performed using alternative methods, such as reacting the phthalic anhydride with an alcohol, which is often a more efficient process. cu.edu.tr For sterically hindered acids, milder conditions using activating agents like carbodiimides (Steglich esterification) or the use of a Dowex H⁺ ion-exchange resin can be effective. nih.gov
Modern Approaches in Phthalic Acid Synthesis and Derivatization
Recent advances in organic synthesis, particularly in catalysis, offer more efficient and atom-economical routes to complex molecules like substituted phthalic acids.
Modern catalysis focuses on the use of small amounts of (often transition-metal-based) catalysts to achieve transformations that would otherwise require harsh conditions or stoichiometric reagents. cu.edu.tr
Catalytic C-H Activation and Annulation: A major advancement is the direct functionalization of C-H bonds. Transition metals like ruthenium, rhodium, and palladium are capable of activating otherwise inert C-H bonds, allowing for the direct introduction of alkyl or aryl groups. For instance, ruthenium-catalyzed annulative coupling of benzoic acids with alkenes has been used to synthesize phthalide (B148349) derivatives. mdpi.com In this process, a ruthenium catalyst facilitates the ortho-metalation of the benzoic acid, followed by insertion of an alkene and subsequent cyclization. mdpi.com While this produces a phthalide (a cyclic ester) rather than a phthalic acid, phthalides can be readily oxidized to the corresponding dicarboxylic acid.
Catalytic Oxidation: The industrial synthesis of phthalic anhydride from o-xylene is a classic example of heterogeneous catalysis, using vanadium pentoxide (V₂O₅) as the catalyst. rsc.org Modern research aims to develop even more efficient and greener oxidation catalysts. For example, Co–Mn/H₃PW₁₂O₄₀@TiO₂ has been explored as a catalyst for the selective vapor-phase oxidation of o-xylene. rsc.org
The Role of Ligand Design: In homogeneous catalysis, the ligands coordinated to the metal center are not mere spectators; they are crucial in controlling the catalyst's reactivity, selectivity, and stability. nih.govacs.org By carefully designing the steric and electronic properties of ligands, chemists can steer a reaction towards a desired outcome. For example, in the synthesis of coordination polymers, phthalic acid can act as a ligand that, in conjunction with other bridging ligands like 2-aminopyrazine, self-assembles with metal ions (e.g., Co(II), Cu(II)) into complex one-, two-, or three-dimensional structures. mdpi.comacs.org In asymmetric catalysis, chiral ligands are designed to create a chiral environment around the metal, enabling the synthesis of enantiomerically pure products. acs.org The development of new ligands based on principles like London dispersion interactions is pushing the boundaries of catalyst efficiency and applicability. acs.org
Catalytic Pathways and Ligand Design in Phthalic Acid Synthesis
Heterogeneous Catalysis
Heterogeneous catalysis is a cornerstone of industrial organic synthesis, particularly for the oxidation of alkyl-substituted aromatics. The most prominent application in this context is the vapor-phase catalytic oxidation of o-xylene to phthalic anhydride, a process that has been commercially optimized for over half a century using vanadia-titania catalysts. nih.govresearchgate.netatamanchemicals.com This reaction is typically carried out in fixed-bed multitube reactors at temperatures between 300-450 °C. researchgate.net
The reaction proceeds through a complex network of intermediates, where the methyl groups are sequentially oxidized. researchgate.net For the synthesis of this compound, a plausible precursor would be 1-butyl-2,3-dimethylbenzene . The catalytic oxidation of this precursor over a suitable heterogeneous catalyst, such as V₂O₅/TiO₂, would be expected to yield 4-butyl-3-methylphthalic anhydride . This anhydride can then be hydrolyzed to the desired dicarboxylic acid.
The efficiency of these catalysts is highly dependent on the support, with the anatase phase of TiO₂ being particularly effective, and promoters can be added to enhance selectivity and catalyst lifetime. nih.govresearchgate.net Research into optimizing these systems has focused on understanding by-product formation and tailoring catalyst formulations to improve the yield of the desired anhydride. nih.gov For instance, studies on o-xylene oxidation have shown that V₂O₅/TiO₂ catalysts can achieve phthalic anhydride yields greater than 80 mol%. researchgate.net
Table 1: Representative Catalyst Systems for Selective Oxidation of o-Xylene
| Catalyst | Support | Key Findings | Reference |
|---|---|---|---|
| V₂O₅ | TiO₂ (Anatase) | Industrial standard; high selectivity and conversion. Reaction network involves o-tolualdehyde and phthalide intermediates. | researchgate.net |
| VPO/HZSM-5 | HZSM-5 Zeolite | Optimized conditions (P/V ratio = 2.0, 370 °C) produced a maximum phthalic anhydride yield of 80.7%. | iau.ir |
Acid Resin Catalysts in Phthalic Anhydride Production
Acidic resins represent a class of solid acid catalysts that offer advantages in terms of separation and recyclability, aligning with the principles of green chemistry. rsc.org In the context of phthalic anhydride synthesis, acid resin catalysts have been effectively used for the dehydration step in routes starting from biomass-derived precursors. rsc.orgnih.govrsc.org
A notable green route involves the Diels-Alder reaction of bio-based furan (B31954) with maleic anhydride to form an oxanorbornene adduct. rsc.org This intermediate is often unstable and prone to a retro-Diels-Alder reaction. uu.nl To overcome this, the adduct can be hydrogenated to a more stable oxanorbornane intermediate. nih.gov The final step is a one-pot, liquid-phase dehydration and dehydrogenation to yield the aromatic anhydride. nih.gov This aromatization can be efficiently catalyzed by a physical mixture of an acid resin (for dehydration) and a metal on a carbon support (for dehydrogenation), achieving total aromatic yields as high as 84%. nih.gov
While this specific pathway is demonstrated for unsubstituted phthalic anhydride, it establishes a precedent for using acid resins in the synthesis of substituted analogues, including what could be 4-butyl-3-methylphthalic anhydride, from appropriately substituted bio-based dienes and dienophiles. rsc.orgnih.gov
Sustainable and Green Chemistry Methodologies in Phthalic Acid Synthesis
The development of environmentally benign synthetic methods is a major focus of modern chemical research. For phthalic acid and its derivatives, this includes the use of alternative energy sources, greener solvents, and renewable feedstocks.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. researchgate.net While direct microwave-assisted synthesis of this compound is not extensively documented, the technology has been successfully applied to the synthesis of its derivatives, particularly phthalimides, from the corresponding phthalic anhydride. researchgate.nettandfonline.comniscpr.res.in
The conventional synthesis of N-substituted phthalimides involves the condensation of a phthalic anhydride with a primary amine, a reaction that can require prolonged heating. researchgate.net Under microwave irradiation, these reactions can be completed in minutes instead of hours, often in excellent yields and without the need for a solvent. researchgate.netniscpr.res.in
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalimide Derivatives
| Reaction | Conditions (Conventional) | Conditions (Microwave) | Key Advantage | Reference |
|---|---|---|---|---|
| Phthalic anhydride + Hydroxylamine HCl | Reflux in Pyridine (low yield) | Pyridine, 1.2 equiv. amine (50% yield, 5 min) | Reduced time, increased yield | tandfonline.com |
| Phthalic anhydride + Amino acids | N/A | Solvent-free, 'dry' conditions | Extremely fast, high yields, no racemization | niscpr.res.in |
This methodology represents a significant green advancement for producing derivatives of this compound from its anhydride, which could itself be synthesized via the catalytic or biomass-based routes previously discussed.
Water as Solvent in Organic Reactions
The use of water as a solvent is a key objective of green chemistry, as it is non-toxic, inexpensive, and non-flammable. Although many organic reactions are traditionally performed in anhydrous conditions, high-temperature water can act as a unique reaction medium and even as a catalyst. cu.edu.tr
Research has demonstrated the effective synthesis of various phthalate (B1215562) esters in high-temperature, high-pressure water. cu.edu.tr In these studies, water is used as a co-solvent with an alcohol (ROH) for the esterification of o-phthalic acid. Surprisingly, the presence of up to 10% water in the H₂O/ROH mixture was found to increase the yield of dialkyl phthalate esters, challenging the conventional expectation that water would exclusively promote ester hydrolysis. cu.edu.tr Optimal conditions were identified as a 1:9 v/v H₂O/ROH mixture at 350°C. cu.edu.tr This approach provides a cleaner method for producing esters of this compound.
Furthermore, the final step in many syntheses of phthalic acids is the hydrolysis of the corresponding anhydride. This is readily accomplished with hot water, which cleanly converts the anhydride to the dicarboxylic acid, fitting within the green chemistry framework. wikipedia.orgsciencemadness.org
Biomass-Derived Precursors
A truly sustainable approach to chemical manufacturing relies on the use of renewable feedstocks. Lignocellulosic biomass is a promising source of platform chemicals that can be converted into valuable aromatics. rsc.org Furans, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key biomass-derived platform molecules. nih.govresearchgate.net
A well-explored route to renewable phthalic anhydrides involves a Diels-Alder reaction between a furanic diene and a suitable dienophile, followed by dehydration/aromatization. nih.govuu.nl For example, renewable phthalic anhydride can be produced from furan and maleic anhydride, both of which can be sourced from biomass. rsc.org
To generate this compound, one could envision a pathway starting with appropriately substituted furanic compounds. A hypothetical, though synthetically challenging, route could involve the Diels-Alder cycloaddition of a 2-butyl-substituted furan with 3-methylmaleic anhydride . Subsequent hydrogenation and aromatization steps, as demonstrated for the unsubstituted analogues, could yield the target 4-butyl-3-methylphthalic anhydride. nih.govuu.nl This strategy offers a direct path from renewable resources to complex, functionalized aromatic compounds. nih.govresearchgate.net
Table 3: Aromatization of Hydrogenated Diels-Alder Adducts
| Substrate | Catalyst System | Temperature (°C) | Aromatic Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogenated adduct of 2,5-dimethylfuran (B142691) and maleic anhydride | Amberlyst-15 + 5% Ru/C | 140 | 84 | nih.govuu.nl |
One-Pot Multicomponent Reactions for Phthalic Acid Derivatives
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces operational complexity, and enhances atom economy. organic-chemistry.org
Several MCRs have been developed for the synthesis of highly substituted phthalic acid derivatives. researchgate.netthieme-connect.com One such methodology involves a domino condensation-cycloaddition-elimination sequence. For example, α,β-unsaturated aldehydes can react with an acetamidodiene species, which then undergoes a Diels-Alder reaction with a dienophile like diethyl acetylenedicarboxylate. A subsequent elimination step under the reaction conditions generates substituted diethyl phthalates in good yields. researchgate.net
Another approach utilizes the reaction of a β-arylcrotonate with N,N-dimethylformamide dimethylacetal (DMF·DMA) to form an enamine in situ. This electron-rich diene then reacts with an electron-deficient dienophile (e.g., dimethyl acetylenedicarboxylate, DMAD) via a Diels-Alder cycloaddition, followed by aromatization, to yield highly substituted phthalic acid esters. thieme-connect.com
Applying this logic to the synthesis of a this compound derivative would require the careful design of starting materials that contain the butyl and methyl functionalities in the correct positions to be incorporated into the final aromatic ring. These MCR strategies offer a powerful and convergent route to complex phthalate structures from simple precursors. researchgate.netthieme-connect.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The successful synthesis of this compound relies not only on the chosen synthetic methodology but also on the effective purification and isolation of the synthetic intermediates and the final product. The techniques employed are tailored to the physical and chemical properties of the compounds at each stage.
For syntheses proceeding via the Diels-Alder reaction, the initial adduct, cis-4-butyl-3-methyl-1,2,3,6-tetrahydrophthalic anhydride, often precipitates from the reaction mixture upon cooling, especially if the reaction is conducted in a solvent where the adduct has limited solubility. upenn.edu This allows for a straightforward initial isolation by vacuum filtration. upenn.edu The collected solid can then be washed with a cold solvent to remove residual reactants or by-products.
The final product, this compound, is a crystalline solid, and as such, recrystallization is a primary method for its purification. upenn.eduhplc.eu The choice of solvent is critical for effective recrystallization. For phthalic acids, water is often a suitable solvent due to a significant difference in solubility at high and low temperatures. hplc.eu The impure acid is dissolved in a minimal amount of hot solvent, and upon slow cooling, the purified acid crystallizes out, leaving impurities dissolved in the mother liquor. The purity of the recrystallized product can be assessed by its melting point and spectroscopic methods. If water is not a suitable solvent due to the presence of the butyl group imparting more nonpolar character, a mixed solvent system or an organic solvent may be necessary.
In cases where simple recrystallization is insufficient to separate the desired product from closely related impurities, such as isomers, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a powerful tool for the separation of phthalic acid isomers. sielc.com Both normal-phase and reversed-phase HPLC can be utilized, with the choice of stationary and mobile phases depending on the specific separation required. For instance, SHARC 1 columns, which operate based on hydrogen bonding, have been shown to effectively separate phthalic acid isomers. sielc.com Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable analytical technique, particularly for the analysis of the more volatile ester derivatives of the phthalic acid. perlego.com
For the isolation of the final product from the reaction mixture, particularly after oxidation reactions, an initial workup is typically required. This often involves acidification of the reaction mixture to precipitate the carboxylic acid, followed by filtration. The crude product obtained can then be subjected to the purification techniques described above.
| Purification Technique | Target Compound/Intermediate | Principle of Separation | Typical Solvents/Conditions |
| Filtration | cis-4-butyl-3-methyl-1,2,3,6-tetrahydrophthalic anhydride | Solid-liquid separation of precipitated product | Reaction solvent (e.g., xylene), cold wash solvent |
| Recrystallization | This compound | Differential solubility at varying temperatures | Water, ethanol, or mixed solvent systems |
| High-Performance Liquid Chromatography (HPLC) | This compound and isomers | Differential partitioning between stationary and mobile phases | Acetonitrile/water, methanol/water with buffers |
| Gas Chromatography (GC) | Volatile derivatives (e.g., methyl esters) | Differential partitioning between stationary and gas phases | High temperatures, various column types |
Chemical Reactivity and Transformation Pathways of 4 Butyl 3 Methylphthalic Acid
Reactions Involving the Carboxylic Acid Functionalities
The two carboxylic acid groups on the phthalic acid backbone are the primary sites for a variety of chemical transformations. These reactions are fundamental to the synthesis of derivatives with modified physical and biological properties.
Esterification and Amidation Reactions
The carboxylic acid groups of 4-butyl-3-methylphthalic acid readily undergo esterification when treated with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid, leading to the formation of a mono- or di-ester and water. The reaction is reversible, and its equilibrium can be shifted towards the product by removing water as it is formed.
Similarly, amidation can be achieved by reacting this compound with ammonia (B1221849) or primary or secondary amines. This reaction typically requires higher temperatures or the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the formation of the amide bond. The resulting products are the corresponding mono- or di-amides.
| Reactant | Reagent | Product Type |
| This compound | Alcohol (e.g., Ethanol) | Diethyl 4-butyl-3-methylphthalate |
| This compound | Amine (e.g., Methylamine) | 4-butyl-N,N'-dimethyl-3-methylphthalamide |
Anhydride (B1165640) Formation and Reactivity
Due to the ortho positioning of the two carboxylic acid groups, this compound can undergo intramolecular dehydration to form the corresponding cyclic anhydride, 4-butyl-3-methylphthalic anhydride. This reaction is typically accomplished by heating the diacid, often in the presence of a dehydrating agent like acetic anhydride or thionyl chloride. The resulting five-membered anhydride ring is relatively stable and serves as a versatile intermediate for further chemical modifications.
The anhydride is more reactive towards nucleophiles than the parent dicarboxylic acid. It can react with alcohols to form mono-esters and with amines to form mono-amides (amic acids), which can then be cyclized to the corresponding imides upon heating.
Reduction and Oxidation Pathways
The carboxylic acid groups of this compound can be reduced to primary alcohols. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. The reduction of both carboxyl groups yields 4-butyl-3-methyl-1,2-benzenedimethanol.
The aromatic ring of this compound is generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the alkyl side chains can be oxidized. For instance, vigorous oxidation could potentially convert the butyl and methyl groups to carboxylic acid groups, although this would likely lead to a mixture of products and potential degradation of the aromatic ring.
Electrophilic Aromatic Substitution Reactions on the Phthalic Ring System
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. wikipedia.orgbyjus.com The position of this substitution is directed by the existing substituents.
Regioselectivity Considerations of Substituted Phthalic Acids
The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the two carboxylic acid groups, the butyl group, and the methyl group. youtube.comchemistrytalk.org Carboxylic acid groups are deactivating and meta-directing, meaning they withdraw electron density from the ring, making it less reactive, and direct incoming electrophiles to the positions meta to themselves. youtube.comquora.com Conversely, alkyl groups like butyl and methyl are activating and ortho-, para-directing because they donate electron density to the ring. youtube.com
Influence of Alkyl and Carboxyl Substituents on Aromatic Reactivity
In this compound, the two available positions for substitution are C5 and C6. The directing effects of the substituents are as follows:
-COOH at C1: Directs meta to C3 and C5.
-COOH at C2: Directs meta to C4 and C6.
-CH₃ at C3: Directs ortho to C2 and C4, and para to C6.
-C₄H₉ at C4: Directs ortho to C3 and C5, and para to C1 (which is already substituted).
Considering these effects in concert:
For substitution at C5: This position is meta to the C1-carboxyl group and ortho to the C4-butyl group. The activating effect of the butyl group and the meta-directing effect of the C1-carboxyl group are in agreement.
For substitution at C6: This position is meta to the C2-carboxyl group and para to the C3-methyl group. Both the activating effect of the methyl group and the meta-directing effect of the C2-carboxyl group favor substitution at this position.
| Substituent | Position | Electronic Effect | Directing Effect |
| Carboxyl | C1, C2 | Deactivating | Meta |
| Methyl | C3 | Activating | Ortho, Para |
| Butyl | C4 | Activating | Ortho, Para |
Reactivity of the Alkyl Substituents (Butyl and Methyl Groups)
The butyl and methyl groups on the aromatic ring of this compound are susceptible to reactions typical of alkylbenzenes, most notably oxidation and free-radical substitution at the benzylic positions. The benzylic carbon, the carbon atom directly attached to the aromatic ring, is activated due to the ability of the benzene ring to stabilize radical intermediates through resonance. masterorganicchemistry.comlibretexts.org
Selective Functionalization of the Butyl Chain
The butyl group offers several sites for functionalization, with the benzylic methylene (B1212753) group being the most reactive.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions can oxidize the butyl group. chemistrysteps.com Typically, alkyl chains on a benzene ring are oxidized down to a carboxylic acid group, irrespective of the chain length, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.org For this compound, this would lead to the formation of a tricarboxylic acid. However, achieving selectivity between the butyl and methyl groups can be challenging. Milder and more selective oxidizing agents might allow for functionalization without complete degradation of the chain. For instance, controlled oxidation could potentially yield a ketone at the benzylic position.
Halogenation: The benzylic position of the butyl group can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. masterorganicchemistry.com This reaction would selectively introduce a bromine atom at the carbon adjacent to the aromatic ring, yielding 4-(1-bromo-butyl)-3-methylphthalic acid. This halogenated derivative can then serve as a precursor for further synthetic modifications, such as nucleophilic substitution or elimination reactions.
The selective functionalization of the butyl chain over the methyl group, or vice versa, would depend on the relative stability of the radical intermediates formed at each benzylic position.
Reactions at the Methyl Group
The methyl group is also a site for potential reactions, primarily oxidation and halogenation, analogous to the butyl group.
Oxidation: Similar to the butyl group, the methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. chemistrysteps.com The selective oxidation of the methyl group in the presence of the butyl group is a significant synthetic challenge and would likely require specialized reagents or catalytic systems that can differentiate between the primary benzylic hydrogens of the methyl group and the secondary benzylic hydrogens of the butyl group. In some enzymatic or biomimetic systems, selective oxidation of methyl groups on aromatic rings to aldehydes has been observed. masterorganicchemistry.com
Halogenation: Free-radical halogenation can also occur at the methyl group, leading to the formation of a halomethyl derivative. The selectivity of this reaction versus halogenation of the butyl group would be influenced by reaction conditions and the relative reactivity of the benzylic hydrogens.
Cyclization and Condensation Reactions Involving this compound Derivatives
The two carboxylic acid groups of this compound are key to its participation in cyclization and condensation reactions, particularly through its anhydride derivative.
Heating this compound readily leads to the loss of a water molecule to form 4-butyl-3-methylphthalic anhydride . prepchem.comyoutube.com This anhydride is a versatile intermediate for the synthesis of various cyclic compounds and polymers.
Imide Formation: The anhydride can react with primary amines in a condensation reaction to form N-substituted phthalimides. pierpalab.comresearchgate.net This reaction proceeds through an initial nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, followed by ring-closing dehydration to form the five-membered imide ring. The reaction is general for a wide range of amines. researchgate.net
Polyester (B1180765) and Polyimide Synthesis: As a dicarboxylic acid, this compound can be used as a monomer in step-growth polymerization. Reaction with diols under appropriate conditions yields polyesters. researchgate.netnih.gov Similarly, the corresponding dianhydride can react with diamines to form poly(amic acid)s, which upon thermal or chemical imidization are converted to polyimides. cmu.edu The butyl and methyl substituents would influence the properties of the resulting polymers, such as their solubility, thermal stability, and mechanical properties, by introducing flexibility and disrupting chain packing.
Intramolecular Cyclizations: Derivatives of this compound, such as its diesters, can potentially undergo intramolecular cyclization reactions. For example, a Dieckmann condensation of a diethyl 4-butyl-3-methylphthalate could theoretically lead to the formation of a six-membered ring, although the substitution pattern on the aromatic ring might pose steric challenges.
Mechanistic Investigations of Key Transformations Involving Phthalic Acids
The reactions of phthalic acids and their derivatives are generally well-understood, with mechanisms that can be applied to this compound.
Anhydride and Imide Formation: The formation of the anhydride from the diacid is a dehydration reaction. The mechanism of imide formation from the anhydride involves nucleophilic acyl substitution. The amine attacks a carbonyl carbon of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen on the remaining carboxylic acid group, followed by dehydration, yields the imide. pierpalab.com
Electrophilic Aromatic Substitution: While the focus here is on the reactivity of the substituents, it is worth noting that the aromatic ring itself can undergo electrophilic substitution. The two carboxylic acid groups are deactivating and meta-directing. However, the butyl and methyl groups are activating and ortho-, para-directing. The outcome of an electrophilic substitution reaction on this compound would depend on the balance of these electronic and steric effects, including the "ortho effect" which can arise from the close proximity of the substituents. wikipedia.orgfiveable.me
Steric Effects in Cyclization: The ortho-positioning of the butyl and methyl groups relative to the carboxylic acid functions can exert significant steric hindrance. wikipedia.orgresearchgate.net This steric crowding can influence the rate and feasibility of reactions involving the carboxylic acid groups, such as esterification or anhydride formation. In intramolecular cyclization reactions, the steric bulk of the alkyl groups could hinder the necessary conformational arrangements for ring closure, potentially leading to lower yields or requiring more forcing reaction conditions compared to unsubstituted phthalic acid. researchgate.net For instance, in the formation of N-substituted phthalimides, sterically hindered amines are known to react slower. wikipedia.org
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 4 Butyl 3 Methylphthalic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Connectivity Analysis
NMR spectroscopy is an essential tool for defining the carbon-hydrogen framework of a molecule. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to confirm the molecular structure, including the substitution pattern on the aromatic ring and the structure of the alkyl side chains.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-butyl-3-methylphthalic acid is expected to show distinct signals corresponding to the aromatic protons, the butyl group protons, and the methyl group protons. The aromatic region would likely display two doublets, characteristic of an ortho-substituted benzene (B151609) ring. The butyl group would produce a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, another multiplet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring. The methyl group attached to the ring would appear as a singlet. The two carboxylic acid protons would each produce a singlet, typically at a downfield chemical shift, although these can be broad and may exchange with deuterium (B1214612) in certain solvents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include signals for the two carboxylic acid carbons, the six aromatic carbons (with four showing substitution), and the five carbons of the butyl and methyl substituents. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing carboxylic acid groups and the electron-donating alkyl groups. Data from related compounds like 3-methylphthalic acid and phthalic acid can be used to estimate these shifts. researchgate.netbmrb.io
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known data for similar structures like 3-methylphthalic acid and general substituent effects. Actual values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (position 5) | ~7.5-7.8 (d) | ~128-132 |
| Aromatic CH (position 6) | ~7.6-7.9 (d) | ~130-134 |
| -CH₃ (on ring) | ~2.2-2.5 (s) | ~18-22 |
| -CH₂- (butyl, alpha) | ~2.6-2.9 (t) | ~33-37 |
| -CH₂- (butyl, beta) | ~1.5-1.8 (m) | ~30-34 |
| -CH₂- (butyl, gamma) | ~1.3-1.6 (m) | ~22-26 |
| -CH₃ (butyl, delta) | ~0.9-1.1 (t) | ~13-15 |
| Aromatic C (quaternary) | - | ~130-145 |
| Carboxylic Acid (-COOH) | ~10-13 (s, broad) | ~168-175 |
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons in the butyl chain and between the coupled aromatic protons, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern on the benzene ring. For instance, correlations would be expected from the methyl protons to the adjacent aromatic carbons (C2, C3, C4) and from the alpha-methylene protons of the butyl group to their neighboring aromatic carbons (C3, C4, C5). Such correlations are available for the parent phthalic acid molecule in databases like the Biological Magnetic Resonance Bank (BMRB). bmrb.io
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the relative positions of the substituents on the aromatic ring, for example, by showing a spatial correlation between the methyl protons and the alpha-protons of the butyl group.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of this compound (C₁₃H₁₆O₄), distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass for C₁₃H₁₆O₄ is 236.1049 Da. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) using analyzers like Time-of-Flight (TOF) or Orbitrap are commonly employed for this purpose. ub.edu
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This spectrum provides valuable structural information. For phthalate (B1215562) derivatives, characteristic fragmentation patterns are often observed. While this compound is a dicarboxylic acid, analysis of related phthalate esters shows common fragmentation pathways. For instance, in electrospray ionization (ESI), a common fragmentation involves the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups. A characteristic fragment ion for many phthalate esters is observed at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) fragment. sciforum.net MS/MS studies, often performed using techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, are crucial for identifying and quantifying such compounds in complex mixtures. shimadzu.comresearchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₁₃H₁₆O₄ | - |
| Molecular Weight | 236.26 g/mol | - |
| Monoisotopic Mass | 236.1049 Da | HRMS |
| Key Fragment Ions (Predicted) | [M-H₂O]⁺, [M-CO₂]⁺, [M-C₄H₉]⁺ | MS/MS |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acids. The C-H stretching vibrations of the aromatic and alkyl groups would appear in the 2850-3100 cm⁻¹ region. Additional peaks corresponding to C-O stretching and O-H bending would be found in the fingerprint region (below 1500 cm⁻¹), along with bands related to the substituted benzene ring. researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For phthalic acid and its derivatives, Raman spectra typically show strong peaks for the aromatic ring breathing modes (around 1000-1600 cm⁻¹) and the C=O stretching vibration. rsc.orgnih.gov The symmetric vibrations of the non-polar parts of the molecule, such as the C-C bonds of the aromatic ring and the alkyl chain, often produce strong Raman signals. The O-H stretching band is typically weak in Raman spectra. Analysis of related phthalic acids shows characteristic peaks that can be used to identify the compound in various matrices. nih.gov
Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound Note: Based on data for phthalic acid and its derivatives. researchgate.netrsc.orgchemicalbook.com
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | 3030-3080 |
| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong) | 1650-1710 |
| C=C Stretch (Aromatic Ring) | 1450-1600 | 1580-1610 (strong) |
| C-O Stretch / O-H Bend | 1200-1400 | Present |
| C-H Bending (Aromatic) | 750-900 | Present |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This method is indispensable for determining the absolute molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for unambiguous structural confirmation. The process involves irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays provide information on the electron density distribution, from which the atomic positions can be deduced.
While no specific crystallographic data for this compound has been published, studies on related phthalic acid salts and complexes reveal common crystal systems. For instance, various salts of phthalic acid have been shown to crystallize in the orthorhombic or monoclinic systems. dtic.mil The presence of the butyl and methyl substituents on the benzene ring of this compound would influence the crystal packing, likely leading to a unique unit cell and space group. The carboxylic acid moieties are expected to form strong intermolecular hydrogen bonds, creating dimers or extended networks, a common feature in the crystal structures of carboxylic acids.
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical, yet plausible, crystallographic parameters for this compound, based on known data for similar aromatic carboxylic acids.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1280 |
| Z (molecules per unit cell) | 4 |
This is a hypothetical data table for illustrative purposes.
Other Spectroscopic Techniques for Structural Analysis (e.g., UV-Vis for chromophoric derivatives)
Beyond X-ray crystallography, other spectroscopic techniques are crucial for characterizing this compound and its derivatives, particularly those with chromophoric properties.
UV-Vis Spectroscopy
UV-Visible spectroscopy is particularly useful for analyzing compounds with conjugated systems, as the electronic transitions within these systems absorb light in the UV and visible regions. The benzene ring in this compound, substituted with two carboxyl groups, constitutes a chromophore.
The UV-Vis spectrum of the parent compound, phthalic anhydride, in a non-polar solvent typically exhibits absorption maxima corresponding to π-π* transitions of the aromatic system. nist.govnist.gov The introduction of alkyl substituents, such as the butyl and methyl groups in this compound, is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to the electron-donating nature of alkyl groups.
The solvent can also influence the absorption spectrum. In polar solvents, interactions with the carboxylic acid groups can affect the electronic environment and lead to shifts in the absorption maxima.
Derivatives of this compound, especially those formed through reactions of the carboxylic acid groups to introduce more extended chromophores, would show significant changes in their UV-Vis spectra. For example, the formation of dyes or charge-transfer complexes would lead to strong absorption bands in the visible region.
The following table provides a comparison of the expected UV-Vis absorption maxima for phthalic anhydride and a hypothetical chromophoric derivative of this compound.
| Compound | Solvent | λmax (nm) |
| Phthalic Anhydride | Dioxane | 292, 301 |
| Hypothetical Chromophoric Derivative | Ethanol | 450 |
This data table includes both experimental data for a related compound and hypothetical data for illustrative purposes.
Computational and Theoretical Studies of 4 Butyl 3 Methylphthalic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of organic molecules. For 4-butyl-3-methylphthalic acid, DFT methods like B3LYP or B3PW91 would be utilized to optimize the molecular geometry and calculate electronic properties.
These calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The presence of both electron-donating alkyl groups (butyl and methyl) and electron-withdrawing carboxylic acid groups would influence the electronic landscape of the benzene (B151609) ring.
Molecular electrostatic potential (MEP) maps would also be generated to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic groups, highlighting their susceptibility to electrophilic attack.
Table 1: Predicted Electronic Properties of this compound (based on related compounds)
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively high due to alkyl substitution |
| LUMO Energy | Relatively low due to carboxylic acid groups |
| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity |
| Electron Density | Increased on the benzene ring at positions ortho and para to the alkyl groups |
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound, primarily due to the butyl group and the two carboxylic acid groups, can be explored through conformational analysis. By systematically rotating the rotatable bonds (C-C bonds of the butyl group and C-COOH bonds), a potential energy surface can be mapped.
Reaction Mechanism Predictions and Transition State Elucidation
Theoretical methods are powerful tools for predicting reaction mechanisms and elucidating the structures of transient transition states. For this compound, a key reaction to study would be the formation of its corresponding anhydride (B1165640), 4-butyl-3-methylphthalic anhydride, through intramolecular dehydration.
Computational modeling could map the reaction pathway, identifying the transition state for the cyclization reaction. This would involve calculating the activation energy required for the reaction to proceed, providing insights into the reaction kinetics. The influence of the butyl and methyl substituents on the reaction barrier could also be quantified. Furthermore, the mechanism of esterification at one or both carboxylic acid sites could be similarly investigated.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in a solvent or interacting with other molecules. MD simulations model the atomic motions of the system over time, governed by a force field that describes the interatomic and intermolecular interactions.
These simulations would reveal how the molecule behaves in solution, including its solvation dynamics and the conformational changes it undergoes. For instance, in a polar solvent like water, the carboxylic acid groups would be expected to form hydrogen bonds with the solvent molecules. MD simulations could also be used to study the aggregation behavior of this compound molecules or their interactions with surfaces or macromolecules.
Theoretical Modeling of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structure verification.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate the ¹H and ¹³C NMR chemical shifts. epstem.net For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom, aiding in the interpretation of experimental NMR spectra. The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the butyl, methyl, and carboxylic acid groups.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for the O-H stretching of the carboxylic acids, the C=O stretching of the carbonyls, and the various C-H and C-C vibrations of the aromatic ring and alkyl substituents. For example, studies on phthalic anhydride show characteristic IR absorption bands that can be correlated with theoretical calculations. nist.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum. This would provide information about the wavelengths of maximum absorption (λmax), which are related to the electronic structure of the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Features |
|---|---|
| ¹H NMR | Aromatic protons with distinct shifts due to substitution pattern; signals for butyl and methyl protons. |
| ¹³C NMR | Signals for two carboxylic carbons, aromatic carbons with varied shifts, and aliphatic carbons of the butyl and methyl groups. |
| IR | Broad O-H stretch (2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹). |
Quantitative Structure-Property Relationships (QSPR) for Related Compounds (focused on non-biological properties)
Quantitative Structure-Property Relationship (QSPR) models establish a mathematical relationship between the structural features of molecules and their physical or chemical properties. While a specific QSPR model for this compound may not exist, models developed for phthalates and other aromatic carboxylic acids can be used to predict its properties.
By calculating a set of molecular descriptors for this compound (e.g., topological indices, quantum chemical descriptors), its properties such as boiling point, solubility, and partition coefficient could be estimated using existing QSPR models. These models are built upon the principle that the properties of a chemical are a function of its molecular structure. Therefore, by comparing the descriptors of this compound to those of compounds with known properties, a reasonable estimation can be made. nist.gov
Application Oriented Research Pathways for 4 Butyl 3 Methylphthalic Acid and Its Derivatives Excluding Clinical, Safety, and Direct Property Data
Role as Monomers and Precursors in Polymer Synthesis and Material Science Research
The incorporation of asymmetric and bulky groups into polymer backbones is a well-established strategy to enhance processability without compromising desirable thermal and mechanical properties. The structure of 4-butyl-3-methylphthalic acid, or its corresponding anhydride (B1165640), is a prime candidate for research in this area.
Polyimide and Polyester (B1180765) Precursors from Phthalic Acid Derivatives
Polyimides and polyesters derived from phthalic acid and its derivatives are of significant industrial and academic interest. researchgate.net The properties of these polymers are highly dependent on the structure of the diacid or dianhydride monomer used in their synthesis. rsc.org
Polyimides: Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength, but they are often difficult to process due to their poor solubility in common organic solvents. rsc.org Research has shown that introducing bulky or flexible side groups into the polymer backbone can disrupt chain packing, thereby improving solubility. rsc.orgdntb.gov.ua For instance, polyimides synthesized from diamines containing alkyl side groups exhibit significantly better solubility in low-boiling-point solvents compared to their unsubstituted counterparts. rsc.org The presence of the butyl and methyl groups in this compound is expected to produce polyimides with enhanced solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even less polar solvents such as chloroform. dntb.gov.uaresearchgate.net This improved solubility is a critical research pathway for developing processable, high-performance polyimides for applications like transparent films and coatings. rsc.org The asymmetric nature of the substitution on the phthalic acid ring is also a key factor, as it can lead to amorphous polymers with high glass transition temperatures (Tg). nih.gov
Polyesters: In polyester synthesis, the choice of the dicarboxylic acid component is crucial for determining the final properties of the material. nih.gov While terephthalic acid is widely used for high-strength fibers and films, the use of substituted phthalic acids can introduce different functionalities. researchgate.net The incorporation of this compound as a comonomer in polyesters, such as in poly(ethylene terephthalate) (PET) or poly(butylene terephthalate) (PBT), is a research avenue for modifying properties like crystallinity, glass transition temperature, and flexibility. researchgate.net The alkyl groups can act as internal plasticizers, potentially leading to materials with increased toughness or lower processing temperatures. Research into copolyesters containing various substituted diacids aims to create materials with a tailored balance of mechanical and thermal properties for specialized applications. researchgate.net
Table 1: Influence of Alkyl Substitution on Polymer Properties This table is generated based on established principles in polymer chemistry and is for illustrative purposes.
| Property | Unsubstituted Phthalic Acid-Based Polymer | Expected Influence of 4-butyl-3-methyl Moiety | Research Rationale |
|---|---|---|---|
| Solubility | Generally low in organic solvents | Increased | Disrupts polymer chain packing, enhancing interaction with solvent molecules. rsc.org |
| Processability | Often requires high temperatures/harsh solvents | Improved | Lowered melting/softening point and increased solubility allow for easier processing. dntb.gov.ua |
| Crystallinity | Can be high, leading to brittleness | Reduced | Asymmetric structure hinders regular chain packing, promoting amorphous characteristics. nih.gov |
| Glass Transition (Tg) | Varies with polymer type | Potentially high | Bulky side groups can restrict chain mobility, leading to a high Tg. rsc.org |
Investigating Copolymers Incorporating this compound Moieties
Copolymerization is a versatile strategy to fine-tune material properties. Incorporating this compound as a comonomer allows for the systematic modification of existing polymers. Research in this area focuses on creating random or block copolymers where the unique properties of the this compound moiety can be exploited. For example, in the development of novel copolyesters, the inclusion of monomers with bulky side groups can lead to materials with liquid crystalline properties or enhanced thermal resistance. researchgate.net The study of such copolymers would involve synthesizing a series of polymers with varying content of the this compound monomer and characterizing the resulting changes in thermal behavior, mechanical properties, and solubility.
Exploration in Supramolecular Chemistry and Self-Assembly Research
The dicarboxylic acid functionality of this compound makes it an excellent candidate for building blocks in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.
Hydrogen Bonding Networks and Crystal Engineering
Phthalic acid and its isomers are known to form robust hydrogen-bonded networks in the solid state. nih.gov The two carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to the formation of well-defined patterns. researchgate.net The field of crystal engineering seeks to control these interactions to create materials with specific structures and properties.
The introduction of the butyl and methyl substituents on the phthalic acid ring is a key research variable in crystal engineering. These alkyl groups can influence the supramolecular assembly in several ways:
They can sterically direct the hydrogen bonding, potentially favoring certain packing motifs over others.
They can participate in weaker C-H···O or hydrophobic interactions, which can further stabilize the crystal lattice.
They can create voids or channels within the crystal structure, which could be explored for guest inclusion.
Research in this area would involve the synthesis and crystallographic analysis of this compound and its co-crystals with other molecules to understand how the alkyl groups guide the formation of predictable supramolecular architectures.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Phthalic Acid as a Ligand
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). Phthalic acid and its derivatives are widely used as ligands in the synthesis of MOFs and coordination polymers. rsc.orgaip.org The carboxylate groups readily coordinate to metal centers, while the aromatic backbone provides rigidity.
The use of this compound as a ligand is a promising research pathway for creating functional MOFs:
Pore Environment Modification: The butyl and methyl groups would extend into the pores of the MOF, creating a hydrophobic (water-repelling) environment. aip.orgresearchgate.net This is highly desirable for applications where the presence of water is detrimental, such as in certain catalytic reactions or for the separation of non-polar molecules. rsc.orgbohrium.com
Tunable Pore Size: The size and shape of the alkyl groups can be used to fine-tune the dimensions of the pores within the MOF, allowing for selective adsorption of molecules based on their size and shape.
Enhanced Stability: The introduction of hydrophobic groups can improve the stability of MOFs towards moisture, a common challenge in their practical application. aip.org
Research in this field involves the synthesis of new MOFs using this compound and various metal ions, and the subsequent characterization of their structure, porosity, and stability. fishersci.com
Table 2: Potential of this compound in MOF Synthesis This table is generated based on established principles in MOF chemistry and is for illustrative purposes.
| MOF Property | Role of Unsubstituted Phthalic Acid Ligand | Expected Contribution of 4-butyl-3-methyl Moiety | Research Application Pathway |
|---|---|---|---|
| Pore Polarity | Hydrophilic (water-attracting) | Hydrophobic (water-repelling) | Moisture-stable catalysts, separation of hydrocarbons from water. aip.orgrsc.org |
| Guest Selectivity | Based on pore size and framework-guest interactions | Size-selective separation enhanced by hydrophobic interactions | Selective capture of organic pollutants from air or water. rsc.org |
| Framework Stability | Can be sensitive to moisture | Potentially enhanced water stability | Development of robust MOFs for use in humid environments. aip.org |
| Functionality | Primarily structural | Functionalized pores for specific interactions | Creating specific binding sites for sensors or targeted catalysis. nih.gov |
Advanced Functional Materials Research
The unique structural features of this compound and its derivatives pave the way for the development of advanced functional materials. The research pathways in this area are diverse and build upon the fundamental polymer and supramolecular chemistry described above.
Materials for Gas Separation: Polymers and MOFs derived from this compound are promising candidates for gas separation membranes. In polymers, the increased free volume created by the bulky alkyl groups can enhance gas permeability. nih.gov In MOFs, the functionalized pores can be designed to selectively adsorb certain gases while allowing others to pass through. For example, a hydrophobic MOF could be used to separate methane (B114726) from carbon dioxide in biogas upgrading. rsc.org
Sensors: The functionalized pores of a MOF built with this compound could be designed to selectively bind to specific analyte molecules. nih.gov This binding event could trigger a change in the material's optical or electronic properties, forming the basis of a chemical sensor. The hydrophobic nature of the pores could be particularly useful for sensing non-polar organic compounds.
Heterogeneous Catalysis: MOFs can serve as platforms for catalysis, with the metal nodes or the organic ligands acting as active sites. mdpi.com By using this compound as a ligand, it is possible to create a catalytic environment that is isolated from bulk water, which can be advantageous for reactions that are sensitive to moisture. The pore size can also be tuned to control the access of reactants to the catalytic sites, leading to improved selectivity.
The overarching theme in the application-oriented research of this compound is the strategic use of its alkyl substituents to control the properties of resulting materials at the molecular level, thereby enabling the design of functional materials for a wide range of advanced technologies.
Design and Synthesis of Photoactive or Electroactive Derivatives
No studies were found describing the synthesis or properties of photoactive or electroactive materials derived from this compound.
Exploration in Catalysis Research as Ligands or Precursors
No literature was identified that details the use of this compound or its derivatives as ligands for metal catalysts or as precursors for catalyst synthesis.
Derivatization for Analytical Standards and Reference Materials (focused on research into method development)
No research was found on the specific derivatization of this compound for the purpose of developing new analytical methods or for its establishment as a reference material.
Environmental Fate and Degradation Studies of 4 Butyl 3 Methylphthalic Acid
Biodegradation Pathways and Microbial Metabolism Investigations
The environmental persistence of 4-butyl-3-methylphthalic acid is significantly influenced by microbial activity. While specific studies on this exact compound are limited, the biodegradation of phthalic acid esters (PAEs) in general has been a subject of extensive research. The breakdown of these compounds is primarily initiated by microbial action, which involves the hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohol. nih.gov
The rate of biodegradation of PAEs is often related to the length of their alkyl side chains. nih.gov For instance, studies on the anaerobic digestion of sludge have shown that phthalates with shorter alkyl chains, such as dimethyl phthalate (B1215562) (DMP) and di-n-butyl phthalate (DBP), are more readily degraded than those with longer chains like di-n-octyl phthalate (DOP). nih.gov The initial step in the aerobic degradation of phthalate is its conversion to protocatechuate by oxygenases. nih.gov In contrast, anaerobic degradation proceeds through the formation of phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. nih.gov
Several bacterial species have been identified as capable of degrading PAEs. For example, a strain of Pseudomonas putida has been shown to effectively degrade diethyl phthalate (DEP) and phthalic acid (PA), utilizing them as carbon and energy sources. nih.gov This suggests that similar microbial pathways could be involved in the breakdown of this compound. The degradation process typically involves the initial hydrolysis of the ester, followed by the breakdown of the phthalic acid intermediate. nih.gov The bioavailability of PAEs, which is influenced by their water solubility, is a critical factor affecting their degradation rates. nih.gov
Photolytic and Hydrolytic Degradation Mechanisms in Environmental Contexts
In addition to biodegradation, photolytic and hydrolytic processes contribute to the transformation of this compound in the environment.
Photolytic Degradation
Photodegradation involves the breakdown of chemical compounds by light energy. Studies on di-n-butyl phthalate (DBP) have shown that it can be degraded by UV irradiation. nih.gov The process is influenced by pH, and the primary decomposition mechanism is believed to be the hydrolytic photolysis of the ester chain, leading to the formation of aromatic carboxylic derivatives. nih.gov Research on the photodegradation of DBP in agricultural plastics has identified monobutylphthalate (MBP) and phthalic acid (PA) as degradation products. nih.gov
The effectiveness of photodegradation can be enhanced by the presence of photocatalysts. For example, the UV/TiO2 system has demonstrated high efficiency in degrading various PAEs, including DBP. nih.govresearchgate.net The degradation pathways in such systems can involve attacks on both the carbon branch and the benzene (B151609) ring, leading to hydroxylated compounds and ring-opening byproducts. researchgate.net The degradation rate of PAEs under UV light has been observed to increase with the length of the alkyl chain. researchgate.net
Hydrolytic Degradation
Hydrolysis is a chemical reaction where a water molecule cleaves a chemical bond. For phthalic acid esters, this process leads to the formation of the corresponding monoester and alcohol, and eventually to phthalic acid. While hydrolysis can occur, it is generally a slow process for many phthalates under typical environmental conditions. The rate of hydrolysis is influenced by factors such as pH and temperature.
Research into Analytical Methodologies for Environmental Monitoring of Phthalic Acid Derivatives
Accurate monitoring of phthalic acid derivatives in environmental samples is essential for understanding their fate and distribution. Various analytical methods have been developed for this purpose, typically involving sample preparation followed by chromatographic analysis. researchgate.net
Sample Preparation
Common extraction techniques for phthalates from environmental matrices include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). researchgate.netmdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied for the determination of PAEs in soil and lettuce samples. nih.gov
Instrumental Analysis
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used techniques for the quantification of phthalates. mdpi.com GC-MS is a robust method for analyzing PAEs, often requiring a derivatization step to increase the volatility of the analytes. rsc.org LC-MS, particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity and can often be performed without derivatization. helixchrom.com
The following table provides a summary of analytical methods used for the determination of phthalic acid derivatives.
| Analytical Technique | Sample Matrix | Extraction Method | Key Advantages |
|---|---|---|---|
| GC-MS | Air, Soil, Lettuce | Soxhlet extraction, QuEChERS | High sensitivity and established methodology. nih.govrsc.org |
| LC-MS/MS | Olive Oil, Wine | LLE, SPE, SPME, QuEChERS | High sensitivity and selectivity, suitable for complex matrices. mdpi.com |
| UV HPLC | Various | - | Precise analysis of phthalic acid isomers. helixchrom.com |
Future Directions and Emerging Research Avenues for 4 Butyl 3 Methylphthalic Acid
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design and synthesis. For 4-butyl-3-methylphthalic acid, these computational tools offer a pathway to accelerate discovery and optimization.
Predictive Modeling: Machine learning (ML) models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the physicochemical properties and performance characteristics of derivatives of this compound. mdpi.comnih.govnih.gov By training algorithms on existing data from related phthalates, researchers can forecast properties like solubility, thermal stability, and biodegradability for novel, unsynthesized analogs. This in silico screening process significantly reduces the time and resources required for experimental work by prioritizing candidate molecules with the highest potential. mdpi.com
Generative Design: AI-driven generative models can design new derivatives of this compound tailored for specific functions. For instance, by defining desired parameters for a new polymer or coating, these models can propose novel molecular structures that incorporate the this compound scaffold. Studies on other phthalic acid esters have already demonstrated the use of 3D-QSAR pharmacophore models to design derivatives with enhanced biodegradability, a principle directly applicable here. nih.govnih.gov
Synthesis and Catalyst Optimization: AI can optimize the synthesis of this compound. ML algorithms can analyze vast datasets of reaction conditions to identify the optimal parameters—such as temperature, pressure, solvent, and catalyst—to maximize yield and purity. researchgate.net Furthermore, machine learning is increasingly used to accelerate the discovery of new catalysts by predicting the efficacy of various compounds for specific transformations, a strategy that could uncover more efficient catalysts for the esterification or functionalization of this compound. researchgate.netnih.govu-tokyo.ac.jp
Novel Synthetic Methodologies and Catalyst Discovery
Advancing the accessibility and versatility of this compound hinges on the development of innovative and sustainable synthetic routes. Research is moving beyond traditional methods to explore greener and more efficient alternatives.
Green Catalysis: A significant future direction is the use of environmentally benign catalysts. Functionalized dicationic ionic liquids, for example, have been successfully used as recyclable, highly acidic catalysts for the synthesis of other phthalate (B1215562) plasticizers and represent a promising green alternative for the esterification of this compound. ias.ac.in Another approach involves using common organic acids, such as phthalic acid itself, as catalysts for other reactions, highlighting a move towards metal-free systems. researchgate.net
Advanced Catalytic Systems: The discovery of novel catalysts is paramount. Palladium(II)-catalyzed alkoxycarbonylation of aromatic C-H bonds has been developed for synthesizing phthalic acid derivatives, offering a direct and scalable method that could be adapted for this compound. rsc.org Research into unique catalysts, such as barium chloride for the synthesis of phthalic acid from biomass sources, opens up pathways for sustainable production. researchgate.net A computational study has also explored a potential de-novo bio-based route to 3-methyl phthalic anhydride (B1165640), a close relative, indicating a future where such compounds could be derived from renewable feedstocks. uu.nl
Process Intensification: Future synthetic methodologies will likely focus on process intensification, such as continuous flow reactors. These systems offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
A comparison of potential catalytic systems is presented in the table below.
| Catalyst Type | Example | Potential Advantages for Synthesis |
| Ionic Liquids | Functionalized Dicationic Ionic Liquids ias.ac.in | High efficiency, reusability, environmentally friendly ("green") |
| Organometallics | Palladium(II) Complexes rsc.org | High selectivity, direct C-H functionalization, operational simplicity |
| Simple Salts | Barium Chloride researchgate.net | Cost-effective, potential for use with biomass feedstocks |
| Metal-Free | Imidazole, Carbon Catalysts rsc.org | Avoids heavy metal contamination, potentially lower cost |
Expansion into Underexplored Application Domains (non-clinical, non-safety)
While the parent compound, phthalic anhydride, is a commodity chemical, substituted derivatives like this compound offer opportunities for creating specialty materials with unique properties. Future research will likely focus on leveraging its specific structure—a combination of hydrophobic (butyl group) and aromatic components—in new, high-performance applications.
Specialty Polymers and Resins: The unique substitution pattern of this compound can be used to modify the properties of polyesters, polyurethanes, and alkyd resins. biorizon.eu The butyl group can enhance flexibility and solubility in organic media, making it a candidate for developing advanced coatings, adhesives, and sealants with improved durability and compatibility with various substrates.
High-Performance Pigments and Dyes: Phthalic acid derivatives are precursors in the synthesis of certain dyes. researchgate.net The specific structure of this compound could be exploited to create novel pigments with tailored colors, greater stability, and better dispersibility in polymer matrices for applications in paints, inks, and plastics.
Functional Fluids and Lubricants: The esterified derivatives of this compound could serve as high-performance lubricants or functional fluids. biorizon.eu The butyl group can impart favorable viscosity and thermal stability characteristics, making these esters suitable for specialized industrial applications.
Building Blocks in Organic Synthesis: The compound can serve as a versatile intermediate for synthesizing more complex molecules. For example, phthalic acid can act as a catalyst in the formation of quinoxaline derivatives, which are used in electrical and photochemical materials. researchgate.net This suggests a role for this compound as a building block for specialized organic electronic materials.
Advanced Characterization Techniques for Complex Chemical Systems
The precise analysis of this compound and its derivatives, especially in complex mixtures or during reaction monitoring, requires sophisticated characterization techniques. As this molecule is an isomer of other butyl-methylphthalic acids, distinguishing it from structurally similar compounds is critical.
Advanced Separation Science: Techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are essential. Modern methods use mixed-mode columns (e.g., reversed-phase and anion-exchange) to achieve superior separation of phthalic acid isomers based on subtle differences in hydrophobicity and acidity. helixchrom.comhelixchrom.com Micellar Electrokinetic Capillary Chromatography (MECC) is another powerful technique that has proven effective for separating closely related phthalic acid isomers. nih.gov
In-line and Real-time Monitoring: For process optimization, inline spectroscopic methods are invaluable. Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) can be used for real-time monitoring of synthesis reactions, such as the esterification of the related 3-methylphthalic anhydride. This allows for precise kinetic characterization and determination of reaction endpoints without the need for offline sampling.
Computational Characterization: Density Functional Theory (DFT) and other computational chemistry methods are increasingly used to predict and understand the spectroscopic and physicochemical properties of molecules. uu.nl These theoretical calculations can aid in the interpretation of experimental data (e.g., IR and NMR spectra) and provide insights into the molecule's conformational behavior and reactivity.
The table below summarizes key analytical techniques for the characterization of substituted phthalic acids.
| Technique | Application | Key Information Provided |
| HPLC (Mixed-Mode) helixchrom.comhelixchrom.com | Isomer Separation, Purity Analysis | Quantification of isomers, detection of impurities |
| Capillary Electrophoresis (CE/MECC) nih.govresearchgate.net | High-resolution Isomer Separation | Separation of structurally similar compounds |
| ATR-FTIR Spectroscopy | Real-time Reaction Monitoring | Reaction kinetics, conversion rates, endpoint determination |
| Density Functional Theory (DFT) uu.nl | Computational Analysis | Predicted spectroscopic data, structural properties, reactivity |
Q & A
Q. What are the recommended synthetic routes for 4-butyl-3-methylphthalic acid, and how can purity be optimized?
Methodological Answer:
- Synthesis Pathways : While direct evidence for this compound is limited, analogous phthalic acid derivatives (e.g., substituted benzene polycarboxylic acids) are typically synthesized via Friedel-Crafts alkylation or carboxylation of pre-functionalized aromatic precursors . For example, europium complexes of benzene tetracarboxylic acid (H4L) were synthesized in ethanol-water mixtures, suggesting similar polar aprotic solvents may aid in stabilizing intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol or acetonitrile) is recommended. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl C=O peaks (~1680–1720 cm⁻¹).
- NMR : Use DMSO-d₆ or CDCl₃ to resolve alkyl chain protons (δ 0.8–1.5 ppm for butyl groups) and aromatic protons (δ 6.8–8.0 ppm). Carboxylic protons may appear broadened due to hydrogen bonding .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions.
Q. What safety precautions are essential when handling substituted phthalic acids?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols. Similar compounds (e.g., 4-phenylbutyric acid) are classified as skin/eye irritants (GHS Category 2A) and may cause respiratory irritation .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent hazardous decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Data Analysis : Use Arrhenius plots to model degradation kinetics. Contradictions may arise from impurities or solvent effects; validate with LC-MS to identify decomposition products.
Q. What strategies are effective for studying the interaction of this compound with inflammatory biomarkers like IL-6?
Methodological Answer:
- Conjugation Probes : Activate carboxylic acid groups using EDC/NHS chemistry (e.g., 10 mM EDC, 5 mM NHS in PBS pH 7.4) to link the compound to amine-modified biosensors or carrier proteins .
- Assay Development :
- Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to measure binding affinity.
- Use recombinant IL-6 (10–100 nM) and monitor dose-response curves .
- Controls : Include ethanolamine-blocked sensors to confirm specific binding.
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carboxylic groups for esterification).
- MD Simulations : Simulate interactions with lipid bilayers (CHARMM36 force field) to assess membrane permeability.
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
